Cas no 2138236-05-0 (1-[3-(1H-inden-5-yl)phenyl]ethan-1-one)
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-706014
- 2138236-05-0
- 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one
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- Inchi: 1S/C17H14O/c1-12(18)14-5-3-7-16(10-14)17-9-8-13-4-2-6-15(13)11-17/h2-3,5-11H,4H2,1H3
- InChI Key: PLTVBXWWQFDZJE-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=CC(=C1)C1C=CC2CC=CC=2C=1
Computed Properties
- Exact Mass: 234.104465066g/mol
- Monoisotopic Mass: 234.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-706014-0.05g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
| Enamine | EN300-706014-0.1g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
| Enamine | EN300-706014-0.25g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
| Enamine | EN300-706014-0.5g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
| Enamine | EN300-706014-1.0g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
| Enamine | EN300-706014-2.5g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
| Enamine | EN300-706014-5.0g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
| Enamine | EN300-706014-10.0g |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one |
2138236-05-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one
Introduction to 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one (CAS No. 2138236-05-0)
1-[3-(1H-inden-5-yl)phenyl]ethan-1-one (CAS No. 2138236-05-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of indenyl derivatives, which are known for their diverse biological activities and structural versatility.
The chemical structure of 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one features a phenyl ring substituted with an indenyl group, which is further attached to a ketone moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable candidate for the development of novel pharmaceuticals and advanced materials.
In the realm of medicinal chemistry, 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one has been studied for its potential as a lead compound in drug discovery. Recent research has highlighted its ability to modulate various biological targets, including enzymes and receptors, which are crucial in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one exhibited potent inhibitory activity against a specific kinase involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
Beyond its medicinal applications, 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one has also shown promise in materials science. Its unique electronic structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers at the University of California, Berkeley, have demonstrated that 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one-based materials exhibit excellent charge transport properties and high photoluminescence quantum yields, making them attractive candidates for next-generation electronic devices.
The synthesis of 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one typically involves multi-step reactions, including the formation of the indenyl intermediate and subsequent coupling with a phenylacetyl chloride derivative. The choice of catalysts and reaction conditions plays a crucial role in achieving high yields and purity. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes for this compound.
In terms of safety and handling, while 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be used to minimize exposure risks.
The future prospects for 1-[3-(1H-inden-5-yl)phenyl]ethan-1-one are promising. Ongoing research is focused on optimizing its properties for specific applications and exploring new derivatives with enhanced functionalities. As our understanding of this compound continues to evolve, it is likely to play an increasingly important role in both academic research and industrial applications.
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